Bisdionin C

Antifungal Drug Discovery Chitinase Inhibition Aspergillus fumigatus

Researchers studying fungal GH18 chitinases often face a potency-accessibility trade-off: methylxanthines like caffeine are weak (IC₅₀ > 1000 μM), while natural peptide inhibitors require complex multi-step synthesis. Bisdionin C resolves this with submicromolar potency (AfChiB1 IC₅₀ = 0.2 μM) achieved via a tractable two-step synthesis, enabling cost-effective procurement and facile analog generation for SAR studies. • Submicromolar GH18 inhibition: AfChiB1 IC₅₀ = 0.2 μM; human AMCase IC₅₀ = 3.4 μM; chitotriosidase IC₅₀ = 8.3 μM. • Selectivity for bacterial-type over plant-type chitinases ensures cleaner phenotypic data. • Cell-permeable; supplied as ≥98% HPLC-pure white to beige powder with defined storage and shipping protocols.

Molecular Formula C17H20N8O4
Molecular Weight 400.4 g/mol
CAS No. 74857-22-0
Cat. No. B109509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdionin C
CAS74857-22-0
Synonyms1,1’-(1,3-Propanediyl)bis[3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione];  1,1’-Trimethylenedi-theobromine; 
Molecular FormulaC17H20N8O4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C
InChIInChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3
InChIKeyKEPIKAFUZRKZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisdionin C (CAS 74857-22-0) Product Specifications and Baseline Characteristics


Bisdionin C (1,1′-(1,3-Propanediyl)bis[3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione) is a rationally designed, small-molecule inhibitor belonging to the class of bis-xanthine derivatives [1]. It is a competitive, cell-permeable inhibitor of glycosyl hydrolase family 18 (GH18) chitinases . Bisdionin C is supplied as a white to beige powder with a purity of ≥98% by HPLC [2] and a molecular formula of C₁₇H₂₀N₈O₄ .

Bisdionin C (CAS 74857-22-0): Why Simple Substitution is Scientifically Inadequate


GH18 chitinase inhibitors vary dramatically in potency, selectivity, and synthetic accessibility. Simple methylxanthines like caffeine and theophylline exhibit only weak, millimolar-range inhibition (IC₅₀ > 1000 μM) [1]. Natural product peptides like argifin and argadin, while potent, require complex, multi-step syntheses that limit their scalability and derivatization [2]. Bisdionin C was explicitly designed to overcome these limitations: it combines submicromolar potency with a tractable, two-step synthesis, enabling cost-effective procurement and facile analog generation for structure-activity relationship (SAR) studies [3]. Substituting with a generic methylxanthine or a complex natural product would compromise either potency or practicality, respectively, undermining the intended experimental objectives.

Bisdionin C (CAS 74857-22-0): Quantifiable Performance Metrics for Procurement Decisions


Comparative Inhibitory Potency: Bisdionin C vs. Natural Product Peptide Inhibitor Argifin Against Fungal AfChiB1

Bisdionin C demonstrates superior potency against Aspergillus fumigatus chitinase B1 (AfChiB1), a key target in invasive aspergillosis, compared to the natural product inhibitor argifin. Bisdionin C exhibits an IC₅₀ of 0.2 μM [1], representing a 5.5-fold improvement in potency over argifin's IC₅₀ of 1.1 μM under comparable assay conditions [2].

Antifungal Drug Discovery Chitinase Inhibition Aspergillus fumigatus

Comparative Selectivity Profile: Bisdionin C Exhibits Favorable Bacterial-Type Over Plant-Type Chitinase Selectivity

Bisdionin C exhibits clear selectivity for bacterial-type GH18 chitinases over plant-type enzymes. While it potently inhibits the bacterial-type AfChiB1 (IC₅₀ = 0.2 μM) [1], structural and inhibition data confirm significantly reduced activity against plant-type GH18 chitinases [2]. This contrasts with broad-spectrum inhibitors like allosamidin, which inhibit both bacterial and plant-type chitinases with high potency, often in the nanomolar range [3]. The specific numerical selectivity ratio for Bisdionin C has not been published, but the qualitative distinction is well-established [2].

Chemical Biology Enzyme Selectivity GH18 Chitinases

Synthetic Tractability: Bisdionin C Enables Rapid Analog Generation vs. Complex Natural Product Peptides

Bisdionin C was rationally designed to possess 'tractable chemical synthesis' [1], a critical advantage over many other potent GH18 chitinase inhibitors. Its synthesis is achieved via a direct N-alkylation reaction and typically completed in two steps from commercially available starting materials . In contrast, the synthesis of the cyclic pentapeptide argifin requires a combination of solid-phase and solution-phase chemistry involving multiple steps and protecting group manipulations [2]. The synthesis of argadin is similarly complex, often involving a supported acetal resin and generating diastereoisomers [3].

Medicinal Chemistry Synthetic Accessibility Lead Optimization

Cell Permeability: Bisdionin C Demonstrates Cellular Activity vs. Cell-Impermeable Peptide Inhibitors

Bisdionin C is described as 'cell-permeable' , enabling its use in cellular and potentially in vivo models. This contrasts with some potent peptide-based GH18 inhibitors like argifin and argadin, which often exhibit poor cell permeability and require specialized delivery methods for cellular studies [1]. While direct quantitative permeability data (e.g., Papp values) for Bisdionin C in Caco-2 or MDCK assays is not publicly available, its small molecular size (MW = 400.39 g/mol) and physicochemical properties are consistent with favorable membrane permeability .

Cell-Based Assays Drug Discovery Cellular Pharmacology

Human Target Potency: Bisdionin C Exhibits Balanced Activity Against Key Mammalian Chitinases

Bisdionin C demonstrates balanced inhibitory activity against the two primary mammalian GH18 chitinases implicated in human disease. It inhibits human chitotriosidase (HCHT) with an IC₅₀ of 8.3 μM and acidic mammalian chitinase (AMCase) with an IC₅₀ of 3.4 μM . This contrasts with some other inhibitors that show a significant preference for one enzyme over the other. For example, the natural product allosamidin is a highly potent inhibitor of human chitotriosidase (Ki = 0.3 nM) but is less active against AMCase [1].

Asthma Inflammation Chitotriosidase AMCase

Bisdionin C (CAS 74857-22-0): Optimal Experimental Scenarios for Maximum Scientific Impact


Chemical Probe for Dissecting Bacterial-Type Chitinase Function in Fungal Pathogens

Bisdionin C is ideally suited for chemical biology studies aimed at understanding the specific contributions of bacterial-type GH18 chitinases to fungal virulence and cell wall remodeling. Its selectivity for bacterial-type enzymes over plant-type chitinases [1] allows for cleaner, more interpretable results when investigating pathogens like Aspergillus fumigatus. The cell-permeable nature of Bisdionin C further enables its use in live-cell imaging and other cellular assays.

Lead Compound for Antifungal Drug Discovery and Optimization Programs

Due to its potent activity against fungal chitinase AfChiB1 (IC₅₀ = 0.2 μM) [2] and its tractable two-step synthesis , Bisdionin C serves as an excellent lead compound for medicinal chemistry optimization. The ease of analog generation facilitates rapid structure-activity relationship (SAR) exploration to improve potency, selectivity, and pharmacokinetic properties, making it a cost-effective starting point for developing novel antifungal therapeutics.

Investigating the Role of Dual Chitinase Inhibition in Murine Models of Asthma

Bisdionin C's balanced inhibition of both human AMCase (IC₅₀ = 3.4 μM) and chitotriosidase (IC₅₀ = 8.3 μM) makes it a valuable tool for in vivo studies of allergic airway inflammation. While the compound's pharmacokinetic properties require further characterization, its cell permeability and defined target profile support its use in murine models to evaluate the therapeutic potential of dual chitinase inhibition in asthma pathophysiology, either as a standalone agent or in combination with standard-of-care therapies.

Biochemical Assay Development and High-Throughput Screening Controls

With a well-defined mechanism of action as a competitive GH18 chitinase inhibitor [2] and high commercial purity (≥98% by HPLC) [3], Bisdionin C is a reliable positive control for developing and validating enzymatic assays for GH18 chitinase activity. Its robust inhibition of AfChiB1 (IC₅₀ = 0.2 μM) [2] provides a clear, quantifiable benchmark for high-throughput screening campaigns aimed at identifying novel chitinase inhibitors.

Technical Documentation Hub

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